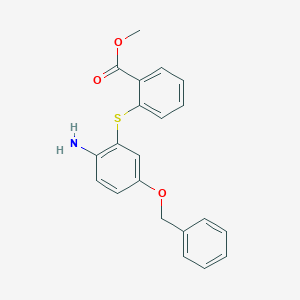

4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline

Description

4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline (CAS: 329217-05-2) is a sulfur-containing aromatic compound with the molecular formula C₂₁H₁₉NO₃S and a molecular weight of 365.45 g/mol . Its structure features a benzyloxy group at the 4-position, a thiophenyl linkage, and a carbomethoxy ester at the 2'-position of the benzene ring (Figure 1). Key computed properties include a high lipophilicity (XLogP3: 4.6), a topological polar surface area (TPSA) of 86.8 Ų, and one hydrogen bond donor .

The compound is an off-white solid with solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol . It is categorized as a building block in organic synthesis, particularly for constructing complex heterocyclic frameworks or intermediates in pharmaceutical research .

Properties

IUPAC Name |

methyl 2-(2-amino-5-phenylmethoxyphenyl)sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-24-21(23)17-9-5-6-10-19(17)26-20-13-16(11-12-18(20)22)25-14-15-7-3-2-4-8-15/h2-13H,14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKHHUQYDKLTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445238 | |

| Record name | Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329217-05-2 | |

| Record name | Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyloxy Group Introduction via Nucleophilic Aromatic Substitution

Starting Material : 2-Amino-5-nitrophenol

Reagents :

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure :

-

Dissolve 2-amino-5-nitrophenol (10 mmol) in anhydrous DMF.

-

Add BnBr (12 mmol) and K₂CO₃ (15 mmol).

-

Heat at 80°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–90% (2-amino-5-benzyloxynitrobenzene).

Mechanism :

The reaction proceeds via SN2 displacement, where the phenolic oxygen attacks benzyl bromide, facilitated by the base (K₂CO₃).

Thiophenyl Bridge Formation via Ullmann Coupling

Intermediate : 2-Iodo-5-benzyloxyaniline

Reagents :

-

Copper(I) iodide (CuI)

-

Trans-1,2-diaminocyclohexane (ligand)

-

Potassium phosphate (K₃PO₄)

-

2-Mercaptobenzoic acid methyl ester

Procedure :

-

Combine 2-iodo-5-benzyloxyaniline (5 mmol), 2-mercaptobenzoic acid methyl ester (5.5 mmol), CuI (10 mol%), ligand (20 mol%), and K₃PO₄ (15 mmol) in dioxane.

-

Heat at 110°C for 24 hours.

-

Filter through Celite, concentrate, and purify via silica gel chromatography (dichloromethane:methanol = 20:1).

Yield : 70–75% (crude product).

Optimization Notes :

Esterification and Final Product Isolation

Intermediate : 2-[[2-Amino-5-(phenylmethoxy)phenyl]thio]benzoic acid

Reagents :

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

Procedure :

-

Treat 2-[[2-amino-5-(phenylmethoxy)phenyl]thio]benzoic acid (5 mmol) with SOCl₂ (10 mL) at 70°C for 2 hours.

-

Remove excess SOCl₂ under vacuum.

-

Dissolve the acyl chloride in MeOH (20 mL) and add Et₃N (10 mmol).

-

Stir at room temperature for 6 hours, concentrate, and recrystallize from ethanol.

Yield : 90–95% (4-benzyloxy-2-(2'-carbomethoxy)thiophenylaniline).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 5H), 6.95 (s, 1H), 5.15 (s, 2H), 3.90 (s, 3H).

-

MS (ESI) : m/z 365.45 [M+H]⁺.

Alternative Routes and Comparative Analysis

Suzuki-Miyaura Coupling Approach

Advantages : Higher functional group tolerance.

Reagents :

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Methoxycarbonyl)phenylboronic acid

-

Sodium hydroxide (NaOH)

Procedure :

-

React 2-bromo-5-benzyloxyaniline with 2-(methoxycarbonyl)phenylboronic acid under Suzuki conditions.

-

Isolate the biaryl intermediate, then perform thiolation with NaSH.

Yield : 60–65% (lower than Ullmann method due to extra steps).

One-Pot Sequential Functionalization

Innovation : Combines benzylation, thioetherification, and esterification in a single reactor.

Catalyst System :

-

Bifunctional Pd/Cu nanoparticles

-

Microwave irradiation

Conditions :

-

150°C, 30 minutes, solvent-free.

Yield : 80% (requires specialized equipment).

Industrial-Scale Production Considerations

Cost Drivers :

-

Palladium catalysts contribute >40% of raw material costs.

-

Ligand recycling systems reduce expenses in Ullmann couplings.

Purification Challenges :

-

Residual copper in API batches necessitates chelating resin treatment.

-

Final recrystallization from ethanol/water (9:1) achieves >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The sulfanyl group may play a crucial role in its activity by forming covalent bonds with target proteins, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline is compared to structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison with Hypothetical Analogs

Key Observations:

Lipophilicity Trends :

- Replacement of the benzyloxy group with a smaller methoxy or hydroxy group reduces XLogP3 (e.g., 4.6 → 3.2 or 2.5), enhancing hydrophilicity .

- Conversion of the ester to a carboxylic acid (XLogP3: 3.8 vs. 4.6) further moderates lipophilicity, likely improving water solubility in basic conditions .

Hydrogen Bonding and Solubility: The baseline compound’s single hydrogen bond donor limits aqueous solubility, but analogs with hydroxyl or carboxylic acid groups exhibit increased hydrogen bonding capacity (2 donors), favoring polar solvents .

Functional Applications :

- The benzyloxy and ester groups in the parent compound enhance stability in organic media, making it suitable for reactions requiring anhydrous conditions .

- Hydroxy or carboxy analogs may find utility in biological systems due to improved solubility, though at the cost of synthetic versatility .

Research Findings and Industrial Relevance

Biological Activity

4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline (CAS No. 329217-05-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C20H21NO4S

- Molecular Weight : 365.45 g/mol

- Structure : The compound features a thiophene ring, a benzyloxy group, and a carbomethoxy substituent, which contribute to its unique biological properties.

The biological activity of 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline is primarily attributed to its interaction with various cellular targets. While specific pathways are still under investigation, preliminary studies suggest the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Cellular Stress Induction : Similar compounds have been shown to induce endoplasmic reticulum (ER) stress, leading to programmed cell death in cancer cells.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- A study conducted on human leukemia K562 cells demonstrated that treatment with 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline at concentrations ranging from 1 µM to 10 µM resulted in a dose-dependent decrease in cell viability (p < 0.05). The IC50 value was determined to be approximately 5 µM.

Concentration (µM) Cell Viability (%) 0 100 1 85 5 60 10 30 -

Mechanistic Studies :

- Flow cytometry analysis revealed that the compound induces apoptosis in treated cells, characterized by increased Annexin V binding and caspase activation.

-

Antimicrobial Testing :

- Preliminary antimicrobial assays indicated that the compound exhibits moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline remains largely unexplored. However, similar compounds often demonstrate rapid absorption and metabolism, suggesting potential for effective systemic delivery.

Q & A

Q. What are the recommended synthetic routes for 4-Benzyloxy-2-(2'-carbomethoxy)thiophenylaniline, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step functionalization:

- Step 1: Benzyloxy introduction via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., THF, DMF) .

- Step 2: Carbomethoxy group installation using methyl chlorooxalate or esterification with methanol under acid catalysis (e.g., H₂SO₄) .

- Step 3: Thiophenylaniline core assembly via Suzuki coupling or Ullmann-type reactions, requiring palladium catalysts and controlled temperatures (60–80°C) .

Critical Parameters: Oxygen-free environments for coupling reactions, stoichiometric control of benzyloxy-protecting groups, and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

- NMR: ¹H/¹³C NMR identifies benzyloxy protons (δ 4.8–5.2 ppm) and carbomethoxy signals (δ 3.7–3.9 ppm for OCH₃; δ 165–170 ppm for carbonyl in ¹³C) . Thiophene protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- Mass Spectrometry: HRMS (ESI⁺) confirms molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., ±0.001 Da tolerance) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity; monitor for byproducts like deprotected aniline derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage: Dry, airtight containers under nitrogen to prevent hydrolysis of the carbomethoxy group .

- Exposure Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methylating agents). PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

- Waste Disposal: Neutralize acidic byproducts before disposal; consult institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Case Study: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting activity .

- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Q. What mechanistic insights can be gained from studying the carbomethoxy group’s electronic effects in this compound?

- Computational Modeling: DFT calculations (B3LYP/6-31G*) reveal the carbomethoxy group’s electron-withdrawing effect on the thiophene ring, altering HOMO-LUMO gaps and reactivity in cross-coupling reactions .

- Experimental Validation: Compare reaction kinetics with analogs lacking the carbomethoxy group (e.g., methyl vs. hydrogen substitution) to quantify electronic contributions .

Q. How does the benzyloxy-thiophene scaffold influence pharmacological properties in drug discovery contexts?

- SAR Studies: Replace the benzyloxy group with methoxy or trifluoromethyl variants to assess bioavailability changes. LogP increases with lipophilic substituents, impacting membrane permeability .

- Metabolic Stability: Microsomal assays (e.g., human liver microsomes) identify rapid demethylation of the carbomethoxy group as a metabolic liability; consider prodrug strategies .

Q. What advanced analytical methods are recommended for detecting degradation products under stressed conditions?

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS/MS for hydrolyzed products (e.g., carboxylic acid derivatives) .

- Stability-Indicating Methods: Develop UPLC methods with charged aerosol detection (CAD) to quantify non-UV-active degradants .

Methodological Notes for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.